5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one
Description
5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one (CAS 2059932-91-9) is a pyrrolidin-2-one derivative with a substituted phenyl ring. Its molecular formula is C₁₀H₁₀BrFN₂O, and its molecular weight is 273.10 g/mol . The compound features an amino group (-NH₂) at the 2-position, bromine at the 3-position, and fluorine at the 5-position on the phenyl ring.
Properties
Molecular Formula |
C10H10BrFN2O |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
5-(2-amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrFN2O/c11-7-4-5(12)3-6(10(7)13)8-1-2-9(15)14-8/h3-4,8H,1-2,13H2,(H,14,15) |
InChI Key |
WKMLAYUVQSHKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=C(C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the amino, bromo, and fluoro substituents on the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation and amination reactions typically involve reagents like halogen acids (HX) and amines (RNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
5-(3-Bromophenyl)pyrrolidin-2-one
- Molecular Formula: C₁₀H₁₀BrNO
- Molecular Weight : 240.10 g/mol
- CAS : 1314757-72-6
- Key Differences: Lacks the amino (-NH₂) and fluoro (-F) substituents present in the target compound. Simpler synthesis due to fewer regioselective halogenation steps.
| Property | Target Compound | 5-(3-Bromophenyl)pyrrolidin-2-one |
|---|---|---|
| Molecular Weight | 273.10 | 240.10 |
| Substituents | NH₂, Br, F | Br only |
| Hydrogen Bond Donors | 2 (NH₂) | 0 |
5-(Tosyloxymethyl)pyrrolidin-2-one
5-(2-Methyl-2-propenyl)pyrrolidin-2-one
- Molecular Formula: C₈H₁₃NO (from )
- Key Differences: Features an alkenyl (-CH₂C(CH₂)=CH₂) substituent.
Electronic and Physicochemical Properties
Electronic Effects
Lipophilicity (logP)
Biological Activity
5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one, with the chemical formula CHBrFNO and CAS number 1188265-10-2, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound can be synthesized through various methods, including multi-component reactions that yield pyrrolidinone derivatives. The presence of halogen substituents, such as bromine and fluorine, is crucial for enhancing its biological properties. The synthesis typically involves the reaction of an amine with a bromo-substituted phenyl compound and a pyrrolidinone precursor.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| This compound | Escherichia coli | 25 |
| Similar Pyrrolidine Derivative | Pseudomonas aeruginosa | <125 |
The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a potential lead in developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. A study indicated that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways, with IC values ranging from 0.2 to 0.4 µM in some derivatives .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the phenyl ring and the pyrrolidine moiety in enhancing biological activity. Modifications such as the introduction of halogens or alkyl groups significantly influence the potency against microbial and cancerous cells.
- Halogen Substitution : Bromine and fluorine enhance lipophilicity, improving cell membrane permeability.
- Pyrrolidine Ring : Essential for maintaining structural integrity and biological activity.
- Amino Group : Contributes to hydrogen bonding interactions with biological targets.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antibiotic lead compound .
Anticancer Efficacy Analysis
Another investigation focused on the anticancer properties of pyrrolidinone derivatives, revealing that compounds similar to this compound could inhibit tumor growth in xenograft models. The study found a direct correlation between structural modifications and increased antiproliferative activity .
Q & A
Basic: What synthetic strategies are optimal for preparing 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one?
Answer:
The synthesis of this compound requires careful regioselective functionalization. A plausible route involves:
Halogenation and protection : Introduce bromine and fluorine substituents on the phenyl ring via electrophilic substitution, using directing groups (e.g., amino) to control regiochemistry .
Pyrrolidinone ring formation : Employ cyclization reactions, such as intramolecular lactamization of a γ-amino acid precursor, under mild acidic or basic conditions. Ultrasound-assisted methods (e.g., as in ) can enhance reaction efficiency and reduce side products .
Deprotection : Remove protecting groups (e.g., tosyl groups, as in ) using reductive or hydrolytic conditions while preserving the bromine and fluorine substituents .
Key considerations : Monitor reaction progress via TLC and intermediate characterization using / NMR to confirm regiochemistry and purity.
Basic: How can 13C^{13}\text{C}13C NMR spectroscopy distinguish the substitution pattern on the phenyl ring?
Answer:
The phenyl ring’s substituents (NH, Br, F) generate distinct NMR signals:
- Fluorine-induced shifts : Fluorine at the 5-position causes deshielding of adjacent carbons (C-4 and C-6), appearing as doublets due to - coupling (J ≈ 20–25 Hz) .
- Bromine effects : The 3-bromo substituent downshifts C-2 and C-4 (δ ~125–135 ppm) due to its electronegativity and steric effects .
- Amino group influence : The 2-amino group shields C-1 (δ ~110–120 ppm) via resonance effects.
Validation : Compare experimental data with spectra of analogous compounds (e.g., ). Use DEPT-135 to confirm CH/CH/CH assignments and HSQC for - correlations.
Advanced: How can crystallographic data resolve ambiguities in molecular geometry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) provides precise bond lengths and angles:
Sample preparation : Crystallize the compound via vapor diffusion (e.g., CHCl/hexane).
Data collection : Use synchrotron radiation for high-resolution data.
Refinement : Apply SHELXL’s restraints for disordered bromine/fluorine atoms and hydrogen bonding networks .
Example : The dihedral angle between the pyrrolidinone ring and phenyl group can confirm conjugation effects. Compare with ORTEP-3 visualizations ( ) to validate molecular packing .
Advanced: How to address contradictions in observed vs. predicted reactivity of the bromo substituent?
Answer:
Contradictions may arise from competing pathways (e.g., elimination vs. substitution):
Mechanistic analysis : Use DFT calculations to model transition states for bromine displacement (e.g., Suzuki coupling, as in ).
Experimental validation : Perform kinetic studies under varying conditions (temperature, catalyst). For example, Ni/Fe catalysts may favor coupling over elimination .
Byproduct identification : Employ GC-MS or LC-HRMS to detect intermediates (e.g., dehalogenated species).
Case study : Bromine in 2-amino-3-bromopyridines ( ) shows lower reactivity in phosphonylation than chlorine analogs due to steric hindrance .
Advanced: What strategies mitigate spectral overlap in heteronuclear NMR experiments?
Answer:
Spectral overlap in crowded regions (e.g., aromatic carbons) can be resolved via:
Selective decoupling : Suppress - coupling using inverse-gated decoupling .
2D NMR : Employ HSQC-TOCSY to separate overlapping signals through correlations.
Isotopic labeling : Synthesize -labeled analogs to simplify amino group assignments (as in for labeled vigabatrin) .
Example : In , the trifluoropropylidene group’s signals at δ ~92–94 ppm are distinct from aromatic carbons, aiding assignment .
Basic: What safety protocols are essential for handling brominated intermediates?
Answer:
Brominated compounds (e.g., 5-bromo-2-hydroxypyridine in ) require:
Ventilation : Use fume hoods to avoid inhalation of volatile bromine byproducts.
PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
Waste disposal : Neutralize brominated waste with NaHSO before disposal .
Emergency measures : For spills, adsorb with vermiculite and consult SDS (e.g., ) .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
Structure-activity relationship (SAR) studies should:
Vary substituents : Syntize analogs with Cl, I, or CF at the 3-position (see for bromopyridine derivatives) .
Assay design : Use enzymatic assays (e.g., kinase inhibition) to quantify activity.
Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with bioactivity.
Example : In , bromine’s steric effects in 2-amino-5-bromo-3-methylpyridine alter cyclization outcomes in alkaloid synthesis .
Advanced: How to troubleshoot low yields in cross-coupling reactions involving the fluorophenyl group?
Answer:
Low yields may stem from:
Catalyst poisoning : Fluorine’s electronegativity can deactivate Pd catalysts. Switch to Buchwald-Hartwig conditions with SPhos ligand .
Solvent effects : Use DMA or DMF to stabilize intermediates (as in for cyanide substitutions) .
Temperature optimization : Microwave-assisted synthesis (e.g., 100–120°C) can enhance reaction rates .
Validation : Monitor reaction progress via NMR, as fluorine signals are highly sensitive to electronic changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
